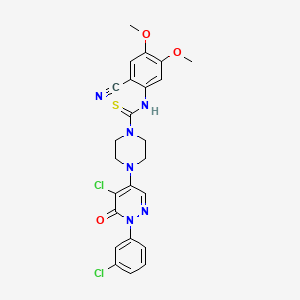

4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

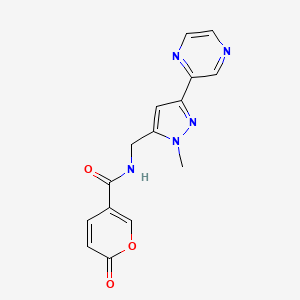

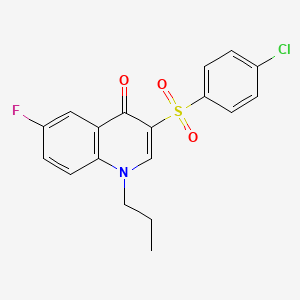

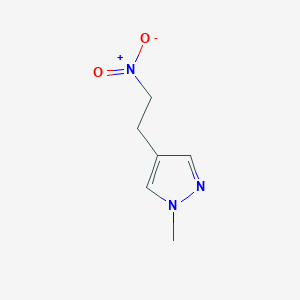

The compound appears to be a complex molecule with multiple substituents and functional groups. It is not directly mentioned in the provided papers, but its structure suggests it is a derivative of pyridazine and pyrazine compounds, which are heterocyclic aromatic compounds with nitrogen atoms in the ring structure. The molecule includes chloro, cyano, and dimethoxyphenyl groups, which are known to influence the chemical and physical properties of such compounds.

Synthesis Analysis

The synthesis of related pyridazine derivatives is discussed in the first paper, where 5-chloropyrido[3,4-b]pyrazines are prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine . The process involves condensation reactions and is followed by C-C and C-N coupling to introduce various substituents. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The second paper provides insight into the molecular structure of related compounds, specifically 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines . These compounds were characterized using NMR and FT-IR spectroscopy, and their crystal structures were confirmed by X-ray diffraction. The dihedral angles between the rings and the presence of intermolecular interactions such as CH···N, CH···O, and C···C aromatic stacking were analyzed. These findings could be relevant to understanding the molecular structure of the compound , as it also contains dimethoxyphenyl and pyrazine units.

Chemical Reactions Analysis

The chemical reactions of pyridazine and pyrazine derivatives are not explicitly discussed in the provided papers. However, the synthesis paper indicates that the chloro and oxo intermediates can undergo further substitution reactions . This suggests that the compound may also participate in similar reactions, given its chloro and cyano substituents, which are reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The photophysical and electrochemical properties of the related compounds were studied in the second paper . The compounds exhibited strong UV-Visible absorption bands and fluorescence emission upon excitation, which are attributed to intramolecular charge transfer transitions. The electrochemical properties were assessed by cyclic voltammetry, revealing oxidation and, in one case, a reduction peak. These properties are indicative of the behavior of the compound , as the presence of similar functional groups would likely confer comparable photophysical and electrochemical characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The compound is involved in various synthesis reactions, showing versatility in chemical reactions. For example, it has been used in the preparation of potassium channel activators, highlighting its role in synthesizing biologically active compounds (Bergmann, Eiermann & Gericke, 1990).

- Studies have also focused on the effects of different solvents on the synthesis of pyridazinones, demonstrating the compound's flexibility in various chemical environments (Sayed, Radwan, Hamed & Boraie, 1993).

Applications in Heterocyclic Chemistry

- The compound is significant in the synthesis of heterocyclic derivatives, such as pyrazolo and pyridazine derivatives, which are important in medicinal chemistry and material science. These derivatives have been studied for their potential biological activities, including antibacterial properties (Kaji, Nagashima, Ohhata, Tabashi & Oda, 1985).

Structural and Molecular Studies

- Investigations into the molecular structure of related compounds provide insights into their potential applications in various fields, including pharmaceuticals and materials science. For instance, structural studies of triazole derivatives prepared through oxidative cyclization offer valuable information for designing new compounds with specific properties (Artime et al., 2018).

Potential Biological Activities

- Some derivatives of this compound have been examined for their antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Bildirici, Şener & Tozlu, 2007).

- The compound's derivatives also play a role in the novel synthesis of azolopyrimidines and pyrimidoquinazolines, which are important in pharmaceutical research (El-Reedy, Ayyad & Ali, 1989).

Eigenschaften

IUPAC Name |

4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]-N-(2-cyano-4,5-dimethoxyphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2N6O3S/c1-34-20-10-15(13-27)18(12-21(20)35-2)29-24(36)31-8-6-30(7-9-31)19-14-28-32(23(33)22(19)26)17-5-3-4-16(25)11-17/h3-5,10-12,14H,6-9H2,1-2H3,(H,29,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXVBARKQCXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)

![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)